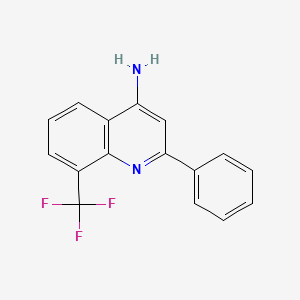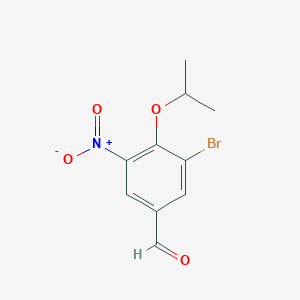
3-Bromo-4-isopropoxy-5-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-isopropoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzaldehyde, featuring bromine, isopropoxy, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isopropoxy-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-isopropoxy-5-nitrobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-Bromo-4-isopropoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or iron filings in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 with Pd/C catalyst or Fe in HCl.
Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.
Major Products Formed
Oxidation: 3-Bromo-4-isopropoxy-5-nitrobenzoic acid.
Reduction: 3-Bromo-4-isopropoxy-5-aminobenzaldehyde.
Substitution: 3-Methoxy-4-isopropoxy-5-nitrobenzaldehyde.
科学的研究の応用
3-Bromo-4-isopropoxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use in the development of biochemical probes due to its functional groups that can interact with biological molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
作用機序
The mechanism of action of 3-Bromo-4-isopropoxy-5-nitrobenzaldehyde depends on its functional groups:
Aldehyde Group: Can form Schiff bases with amines, which are useful in various biochemical applications.
Nitro Group: Can undergo reduction to form amines, which are key intermediates in many synthetic pathways.
Bromo Group:
類似化合物との比較
Similar Compounds
- 4-Bromo-3-nitrobenzaldehyde
- 3-Bromo-5-nitrobenzaldehyde
- 3-Bromo-4-methoxy-5-nitrobenzaldehyde
Uniqueness
3-Bromo-4-isopropoxy-5-nitrobenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds. This makes it a valuable compound for specific synthetic applications where the steric and electronic effects of the isopropoxy group are beneficial .
特性
分子式 |
C10H10BrNO4 |
|---|---|
分子量 |
288.09 g/mol |
IUPAC名 |
3-bromo-5-nitro-4-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H10BrNO4/c1-6(2)16-10-8(11)3-7(5-13)4-9(10)12(14)15/h3-6H,1-2H3 |
InChIキー |
IKCLMPHBHPMZDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
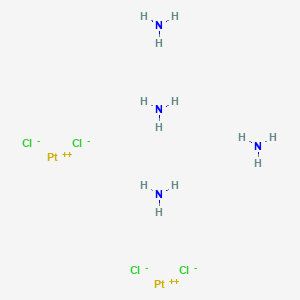
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
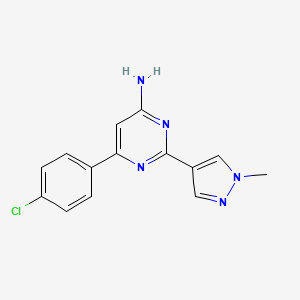
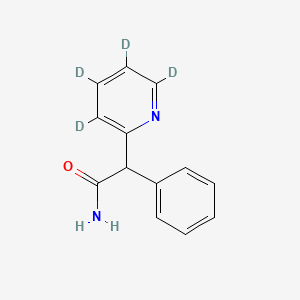
![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)
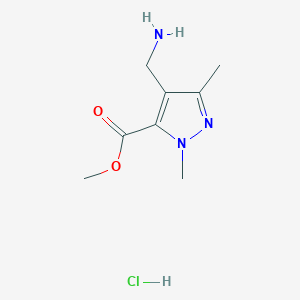
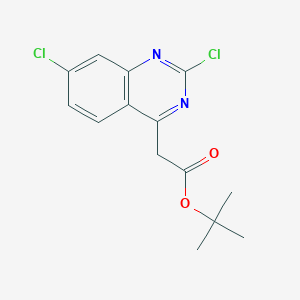
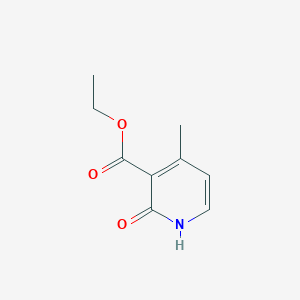
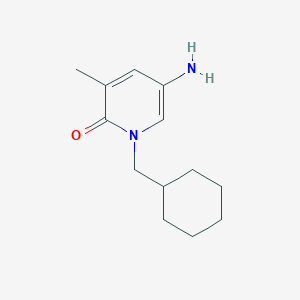
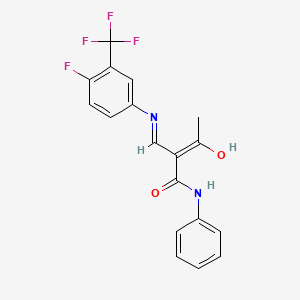
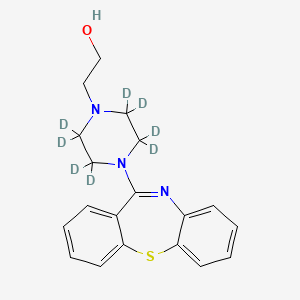
![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
